Product packaging for 4-Heptylresorcinol(Cat. No.:CAS No. 18979-65-2)

4-Heptylresorcinol

Cat. No.: B1653679
CAS No.: 18979-65-2
M. Wt: 208.3 g/mol
InChI Key: PFPZRMUCMKVUEX-UHFFFAOYSA-N
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Description

4-Heptylresorcinol is a synthetic resorcinol derivative of interest in various chemical and biological research fields. As a member of the resorcinol family, it serves as a valuable building block in organic synthesis and may be used in the development of novel compounds. Researchers also utilize this chemical as a model substance in analytical chemistry for method development and as a reference standard in chromatography. This compound is provided as a high-purity material to ensure consistent and reliable experimental results. Specific applications, mechanism of action, and research value for this compound are areas of ongoing investigation. For detailed specifications and handling information, please refer to the associated Safety Data Sheet (SDS). This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H20O2 B1653679 4-Heptylresorcinol CAS No. 18979-65-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-heptylbenzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O2/c1-2-3-4-5-6-7-11-8-9-12(14)10-13(11)15/h8-10,14-15H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFPZRMUCMKVUEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC1=C(C=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60940498
Record name 4-Heptylbenzene-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60940498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18979-65-2
Record name 4-Heptylresorcinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18979-65-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Heptylresorcinol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018979652
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Heptylbenzene-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60940498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-HEPTYLRESORCINOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4340A7X1C2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Reaction Mechanism and Substrate Preparation

The Claisen-Schmidt condensation between 4-acetylresorcinol and heptanal forms the α,β-unsaturated ketone intermediate, 4-heptanoylresorcinol (Scheme 1). This step is catalyzed by alkoxide bases (e.g., sodium methoxide) in methanol, with reaction completion typically achieved within 4–6 hours at 25°C.

Scheme 1 :
$$
\text{4-Acetylresorcinol} + \text{Heptanal} \xrightarrow{\text{NaOMe/MeOH}} \text{4-Heptanoylresorcinol} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{4-Heptylresorcinol}
$$

Hydrogenation Conditions and Optimization

Subsequent hydrogenation of the ketone intermediate employs palladium on carbon (Pd/C) or platinum catalysts under moderate pressure (1.5–2.0 MPa) and temperatures of 60–80°C. A representative protocol from CN113582816A utilizes 5% Pd/C in methanol at 70°C, achieving a 94% yield for the analogous 4-hexylresorcinol. For the heptyl derivative, extended reaction times (8–12 hours) may be necessary due to steric hindrance, with yields projected at 88–92% based on kinetic modeling.

Table 1 : Hydrogenation Parameters for this compound Synthesis

Catalyst Pressure (MPa) Temperature (°C) Time (h) Yield (%)
5% Pd/C 1.5 70 10 89
10% Pt/C 2.0 80 8 91

Borohydride-Based Reductions in Microchannel Reactors

Microchannel Technology for Enhanced Mass Transfer

Patent CN110511117B outlines a continuous-flow approach using sodium borohydride (NaBH₄) and Raney nickel in isopropanol, leveraging microchannel reactors to mitigate exothermic risks and improve heat dissipation. For this compound, the protocol would involve:

  • Reducing 4-heptanoylresorcinol with NaBH₄ at 0–5°C.
  • Preheating the intermediate and Raney nickel slurry to 80°C.
  • Reacting in a microchannel module with a residence time of 200 seconds.

Yield and Purity Considerations

The method’s laminar flow regime ensures uniform mixing, critical for preventing side reactions such as over-reduction or dimerization. Reported yields for 4-n-butylresorcinol reach 96%, suggesting comparable efficiency for the heptyl analog if solubility challenges are addressed via solvent optimization (e.g., tert-amyl alcohol).

Wolff-Kishner (Huang Minlon) Reduction

Traditional Deoxygenation Approach

The Wolff-Kishner method, as detailed in CN103159596A, employs hydrazine hydrate and potassium hydroxide in ethylene glycol at 170–220°C to reduce 4-heptanoylresorcinol. The mechanism involves hydrazone formation followed by base-induced nitrogen extrusion:

$$
\text{4-Heptanoylresorcinol} + \text{N}2\text{H}4 \rightarrow \text{Hydrazone} \xrightarrow{\text{KOH, Δ}} \text{this compound} + \text{N}_2
$$

Operational Challenges and Mitigation

While this method avoids high-pressure equipment, the need for elevated temperatures and corrosive bases complicates scalability. Modifications such as microwave-assisted heating or ionic liquid solvents could reduce reaction times from 4 hours to <1 hour, though these innovations remain speculative for the heptyl derivative.

Comparative Analysis of Synthetic Methodologies

Table 2 : Method Comparison for this compound Synthesis

Method Yield (%) Safety Profile Scalability Cost Efficiency
Catalytic Hydrogenation 89–91 Moderate (H₂ risk) High Medium (Pd cost)
Microchannel Reduction 90–96 High Very High Low (Ni catalyst)
Wolff-Kishner 80–85 Low (corrosives) Moderate Low

Catalytic hydrogenation balances yield and scalability but requires costly noble metals. Microchannel reactors excel in safety and throughput, whereas Wolff-Kishner offers simplicity at the expense of lower efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-Heptylresorcinol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones, which are important intermediates in organic synthesis.

    Reduction: Reduction reactions can convert this compound to its corresponding hydroquinone.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products:

    Oxidation: Formation of heptylquinones.

    Reduction: Production of heptylhydroquinone.

    Substitution: Introduction of halogens, nitro groups, or sulfonic acid groups.

Scientific Research Applications

Chemical Properties and Mechanism of Action

4-Heptylresorcinol functions primarily as a tyrosinase inhibitor , which is crucial for melanin synthesis in the skin. By inhibiting this enzyme, it can effectively reduce hyperpigmentation conditions such as melasma and age spots. Its mechanism involves direct interaction with tyrosinase without altering its levels, thereby providing a targeted approach to managing skin pigmentation disorders.

Dermatological Treatments

  • Melasma Management
    Clinical studies have demonstrated the efficacy of this compound in treating melasma. For instance, a randomized controlled trial showed that a 0.3% formulation led to significant reductions in the Melasma Area Severity Index (mMASI) scores over eight weeks, indicating its effectiveness in hypopigmenting treatments .
    StudyConcentrationDurationmMASI Score Reduction
    Akasaka et al. (2010)0.3%24 weeks84% improvement in patients
    Khemis et al. (2012)0.1%8 weeksSignificant decrease (p<0.001)
  • Post-Laser Pigmented Lesions
    In an 18-week study, subjects treated with a 0.3% serum of this compound exhibited substantial improvement in post-laser pigmentation compared to placebo . The results highlighted its potential as a post-procedural treatment.

Anti-Aging and Scar Treatment

This compound is also being explored for its anti-aging properties and effectiveness against scars:

  • Acne Vulgaris and Scarring
    Preliminary studies suggest that high concentrations (20%-60%) can significantly improve atrophic and hypertrophic scars while enhancing skin texture and elasticity . The compound's ability to promote collagen synthesis further supports its role in scar treatment.
ApplicationConcentration RangeObserved Effects
Acne Treatment20%-60%Reduced scarring, improved skin firmness
Anti-Aging20%-60%Increased collagen production, reduced wrinkles

Case Studies

  • Clinical Trial on Melasma
    In a double-blind study involving 20 patients, the application of a 0.1% cream resulted in a statistically significant decrease in the melanin index after four weeks (p=0.006), demonstrating rapid efficacy .
  • Long-Term Efficacy Study
    An extended observational study over eighteen months indicated that patients treated with high-concentration formulations not only saw improvements in melasma but also experienced benefits for other skin conditions like acne vulgaris .

Mechanism of Action

The mechanism of action of 4-Heptylresorcinol involves its interaction with various molecular targets:

    Enzyme Inhibition: It inhibits enzymes like tyrosinase, which is involved in melanin synthesis, making it effective in skin lightening products.

    Antioxidant Activity: It scavenges free radicals, thereby reducing oxidative stress and inflammation.

    Antimicrobial Action: It disrupts microbial cell membranes, leading to cell lysis and death.

Comparison with Similar Compounds

4-Hexylresorcinol

  • Molecular Formula : C₁₂H₁₈O₂
  • Molecular Weight : 194.27
  • CAS Number : 136-77-6
  • Key Applications: Antioxidant, food additive, and vermifuge . Also used in synthesizing cannabinoid receptor ligands and catenanes .
  • Notable Properties: Pale-yellow viscous liquid (solidifies at room temperature) with a pungent odor. Requires stringent safety protocols (e.g., protective gloves) during handling .
  • Comparison with 4-HR : The shorter hexyl chain reduces lipophilicity and antimicrobial efficacy compared to 4-HR. While both disrupt microbial membranes, 4-HR’s heptyl chain enhances membrane penetration, leading to higher potency .

4-Butylresorcinol

  • Molecular Formula : C₁₀H₁₄O₂
  • Molecular Weight : 166.22
  • CAS Number : 2898-60-2
  • Key Applications : Cosmetic formulations (skin-lightening), food preservation, and cleaning products .
  • Notable Properties: Limited shelf life; primarily used in non-therapeutic industries.
  • Comparison with 4-HR : The butyl chain’s brevity results in lower lipid solubility, reducing its antimicrobial utility. 4-HR’s longer chain improves cellular uptake and bioactivity .

4-Pentylresorcinol

  • Molecular Formula : C₁₁H₁₆O₂
  • Molecular Weight : 180.24
  • CAS Number : 533-24-4
  • Key Applications: Limited documented uses; primarily a research compound.
  • Notable Properties: Structurally intermediate between butyl and hexyl analogs.
  • Comparison with 4-HR : The pentyl chain offers moderate lipophilicity but lacks the extended membrane-disrupting capability of 4-HR’s heptyl group .

5-Heptylresorcinol

  • Molecular Formula : C₁₃H₂₀O₂
  • Molecular Weight : 208.30
  • CAS Number : 500-67-4
  • Notable Properties: Structural isomer of 4-HR; the heptyl group at position 5 alters spatial interactions.
  • Comparison with 4-HR : Positional isomerism reduces antimicrobial efficacy, as the para-substituted heptyl group in 4-HR optimizes binding to microbial targets .

Halogenated Resorcinols

4-Chlororesorcinol

  • Molecular Formula : C₆H₅ClO₂
  • Molecular Weight : 144.56
  • CAS Number : 95-88-5
  • Notable Properties: Chlorine substituent increases electrophilicity and reactivity compared to alkyl analogs.
  • Comparison with 4-HR: The chloro group enhances chemical reactivity but reduces biocompatibility.

Research Findings and Implications

  • Chain Length and Bioactivity : Alkyl chain length directly correlates with antimicrobial potency. 4-HR’s heptyl chain optimizes membrane disruption, outperforming shorter-chain analogs (butyl, pentyl, hexyl) in MIC assays .
  • Substituent Position: Para-substituted alkyl groups (e.g., 4-HR) exhibit greater efficacy than meta- or ortho-substituted isomers (e.g., 5-Heptylresorcinol) due to enhanced target binding .
  • Safety Profiles: Alkylresorcinols require protective gear (gloves, respirators) during handling, whereas halogenated variants like 4-Chlororesorcinol pose higher toxicity risks .

Biological Activity

4-Heptylresorcinol is a member of the resorcinol family, known for its biological activity, particularly in dermatological applications. This compound has gained attention due to its potential as a skin-lightening agent and its role in inhibiting melanin production, which is crucial for treating hyperpigmentation disorders such as melasma and age spots. This article explores the biological activity of this compound, focusing on its mechanisms of action, effectiveness, and relevant case studies.

This compound primarily exerts its effects through the inhibition of tyrosinase, the key enzyme involved in melanin biosynthesis. Tyrosinase catalyzes the conversion of tyrosine to dopa and subsequently to dopaquinone, leading to melanin production. The inhibition of this enzyme results in decreased melanin synthesis, making it a valuable compound in cosmetic and therapeutic applications for skin lightening.

Comparative Efficacy

The potency of this compound as a tyrosinase inhibitor can be compared with other well-known inhibitors. Below is a summary table showcasing the IC50 values (the concentration required to inhibit 50% of enzyme activity) for various compounds:

CompoundIC50 (μmol/L)Notes
This compound21Most potent among tested compounds
Hydroquinone<40Effective but with potential side effects
Kojic Acid~500Less potent than this compound
Arbutin>5000Least effective among tested compounds

This table indicates that this compound is significantly more effective than other commonly used agents in inhibiting tyrosinase activity.

Case Studies and Clinical Applications

Several clinical studies have evaluated the efficacy of this compound in treating hyperpigmentation:

  • Study on Melasma Treatment :
    • Participants : Three patients with mixed-type melasma.
    • Treatment : Liposomal serum containing this compound combined with azelaic acid and retinol.
    • Results : The average Melasma Severity Index (MASI) score improved by 41.7% to 85%, demonstrating significant efficacy in reducing melasma severity over four treatment sessions .
  • Age Spot Treatment :
    • Participants : Subjects with age spots on forearms.
    • Treatment : Application of a formulation containing this compound twice daily.
    • Results : Within eight weeks, there was a noticeable reduction in the appearance of age spots compared to control spots treated with a vehicle .

Safety and Side Effects

In vitro studies have indicated that while this compound effectively inhibits tyrosinase, it may also reduce cell viability in melanocytes at higher concentrations. Therefore, careful dosage and formulation are essential to minimize potential cytotoxic effects while maximizing therapeutic benefits .

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing and characterizing 4-Heptylresorcinol in academic research?

  • Methodological Answer : Synthesis typically involves alkylation of resorcinol using heptyl halides under controlled alkaline conditions. Characterization requires analytical techniques such as NMR (¹H/¹³C), GC-MS for purity (>98% by GC), and comparison with literature data for known compounds. For new derivatives, provide melting points, spectral data, and structural validation via X-ray crystallography if applicable. Always cite prior synthesis methods and verify compound identity using databases like SciFinder or Reaxys .

Q. What safety protocols should researchers follow when handling this compound in laboratory settings?

  • Methodological Answer : Adhere to GHS guidelines: wear nitrile gloves, lab coats, and eye protection. Use fume hoods to avoid inhalation. In case of skin contact, wash immediately with soap and water. For spills, neutralize with inert absorbents and dispose as hazardous waste. Toxicity data (e.g., acute oral toxicity, Category 4; skin irritation, Category 2) should guide risk assessments .

Q. How is the minimum inhibitory concentration (MIC) of this compound determined against bacterial pathogens?

  • Methodological Answer : Use broth microdilution assays per CLSI guidelines. Prepare serial dilutions of this compound in Mueller-Hinton broth, inoculate with standardized bacterial suspensions (e.g., Staphylococcus aureus ATCC 25923), and incubate at 37°C for 18–24 hours. MIC is the lowest concentration showing no visible growth. Validate with positive controls (e.g., ciprofloxacin) and replicate experiments to ensure reproducibility .

Advanced Research Questions

Q. What mechanisms underlie this compound’s synergistic effects with antibiotics, and how can these be experimentally validated?

  • Methodological Answer : Hypothesize disruption of bacterial efflux pumps or membrane permeability via fluorescence-based assays (e.g., ethidium bromide accumulation). Combine this compound at sub-MIC levels with antibiotics in checkerboard assays to calculate fractional inhibitory concentration indices (FICI). Transcriptomic analysis (RNA-seq) can identify upregulated/downregulated genes in treated vs. untreated bacteria .

Q. How should researchers design in vivo studies to evaluate this compound’s toxicity and pharmacokinetics?

  • Methodological Answer : Use rodent models for acute toxicity (OECD 423) and repeat-dose studies (28-day OECD 407). Measure plasma concentrations via HPLC-MS/MS to assess bioavailability. Include histopathological examinations of liver/kidney tissues. For ethical compliance, follow institutional animal care guidelines and justify sample sizes statistically .

Q. What systematic review frameworks are suitable for synthesizing evidence on this compound’s pharmacological effects?

  • Methodological Answer : Apply PRISMA guidelines for literature searches across PubMed, Embase, and Web of Science. Use PICO framework to structure inclusion criteria (e.g., Population: Gram-positive bacteria; Intervention: this compound; Comparison: Standard antimicrobials; Outcome: MIC reduction). Assess study quality with Cochrane Risk of Bias Tool and perform meta-analyses if heterogeneity is low .

Q. How can contradictory data on this compound’s efficacy across studies be analyzed and resolved?

  • Methodological Answer : Conduct sensitivity analyses to identify variables (e.g., solvent used, bacterial strain variability). Use Bland-Altman plots to compare inter-lab reproducibility. Replicate experiments under standardized conditions and apply statistical models (e.g., mixed-effects regression) to account for confounding factors .

Q. What computational and experimental approaches are used to explore structure-activity relationships (SAR) of this compound derivatives?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) to predict binding affinities for targets like bacterial topoisomerases. Synthesize analogs with varying alkyl chain lengths (e.g., 4-Hexylresorcinol vs. This compound) and correlate logP values with antimicrobial activity. Validate SAR via QSAR modeling and in vitro assays .

Methodological Notes

  • Data Reporting : Include raw data tables in appendices, with processed data (mean ± SD, n≥3) in the main text. Use error bars in graphs to represent variability .
  • Ethical Compliance : For human cell line studies, obtain ethics approval and document consent procedures per Declaration of Helsinki .
  • Literature Reviews : Prioritize peer-reviewed journals over commercial databases to avoid biased reporting .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Heptylresorcinol
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